2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3-OXO-5-(2-PHENYLETHYL)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE is a complex organic compound that features a benzothiazole moiety fused with a pyrazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3-OXO-5-(2-PHENYLETHYL)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The pyrazolopyridine core is then constructed through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3-OXO-5-(2-PHENYLETHYL)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3-OXO-5-(2-PHENYLETHYL)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3-OXO-5-(2-PHENYLETHYL)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure with similar aromatic properties.
2-Methylbenzothiazole: A derivative with a methyl group at the 2-position.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: A compound with similar structural features but different functional groups
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3-OXO-5-(2-PHENYLETHYL)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. Its combination of benzothiazole and pyrazolopyridine moieties makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H17N4O2S- |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(2-phenylethyl)pyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C22H18N4O2S/c1-14-20-17(13-19(27)25(14)12-11-15-7-3-2-4-8-15)24-26(21(20)28)22-23-16-9-5-6-10-18(16)29-22/h2-10,13,27H,11-12H2,1H3/p-1 |
InChI Key |
TZWCLNWUOCCOLN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCC5=CC=CC=C5)[O-] |
Origin of Product |
United States |
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